Sub-Nanomolar Human GPR55 Potency: GPR55 Agonist 3 vs. ML184 and O-1602
GPR55 agonist 3 activates human GPR55 with an EC50 of 0.239 nM, representing sub-nanomolar potency . In contrast, the commonly used GPR55 agonist ML184 exhibits an EC50 of 250 nM (or 263 nM in β-arrestin recruitment assays) at human GPR55, a >1,000-fold difference in potency . O-1602, another widely cited GPR55 agonist, demonstrates an EC50 of 13 nM for GPR55 in GTPγS binding assays, which is approximately 54-fold less potent than GPR55 agonist 3 .
| Evidence Dimension | hGPR55 activation potency (EC50) |
|---|---|
| Target Compound Data | 0.239 nM |
| Comparator Or Baseline | ML184: 250-263 nM; O-1602: 13 nM |
| Quantified Difference | >1,000-fold more potent than ML184; ~54-fold more potent than O-1602 |
| Conditions | TargetMol datasheet; GTPγS binding or functional assays |
Why This Matters
Ultra-high potency enables lower compound usage, reduces off-target risks at higher concentrations, and is essential for assays with limited receptor expression levels.
